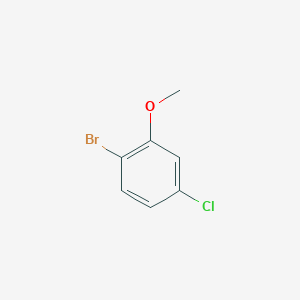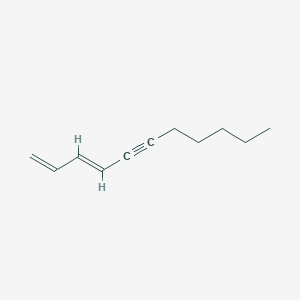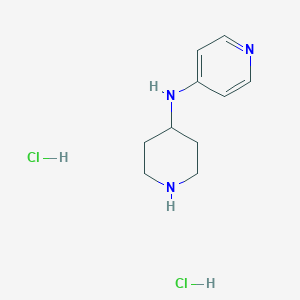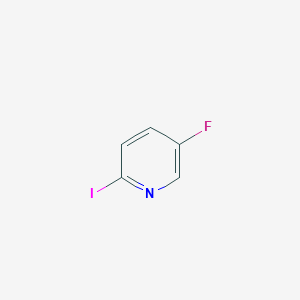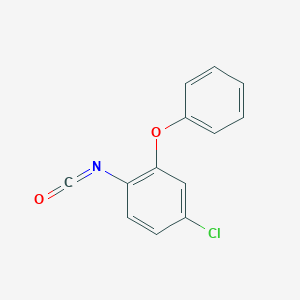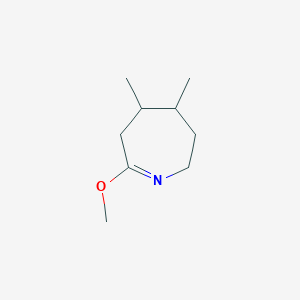
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, also known as MDA19, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. MDA19 belongs to the class of compounds known as selective CB2 agonists, which selectively activate the cannabinoid receptor CB2 without activating the CB1 receptor, which is responsible for the psychoactive effects of marijuana.
Mécanisme D'action
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine selectively activates the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune function. Activation of the CB2 receptor by 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine leads to a reduction in inflammation and a decrease in the proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory cytokine production, and the modulation of immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine in lab experiments is its selectivity for the CB2 receptor, which allows researchers to study the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of using 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine is its relatively low potency compared to other CB2 agonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for research on 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, including:
1. Further studies on the anti-inflammatory effects of 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, particularly in the context of autoimmune diseases such as multiple sclerosis.
2. Studies on the potential use of 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine as a cancer therapy, including investigations into its efficacy in combination with other anti-cancer drugs.
3. Studies on the effects of 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine on neurodegenerative disorders such as Alzheimer's disease, which have been linked to inflammation and immune dysfunction.
4. Development of more potent and selective CB2 agonists based on the structure of 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, which could have potential therapeutic applications in a variety of diseases.
Méthodes De Synthèse
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be synthesized through a multistep process that involves the reaction of 4,5-dimethyl-2-nitrobenzaldehyde with 2-aminoethanol, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 7-methoxy-1-tetralone in the presence of a Lewis acid catalyst to yield 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine.
Applications De Recherche Scientifique
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has also been shown to have anti-cancer effects, particularly in breast and prostate cancer cells, and may have potential as a cancer therapy.
Propriétés
Numéro CAS |
165385-47-7 |
|---|---|
Nom du produit |
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-10-9(11-3)6-8(7)2/h7-8H,4-6H2,1-3H3 |
Clé InChI |
NBSYCBLSHAKWDV-UHFFFAOYSA-N |
SMILES |
CC1CCN=C(CC1C)OC |
SMILES canonique |
CC1CCN=C(CC1C)OC |
Synonymes |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-4,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



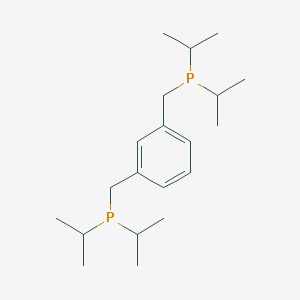
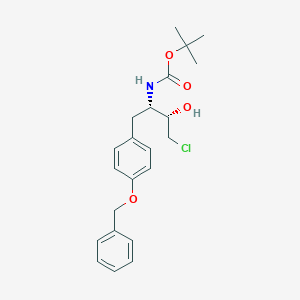
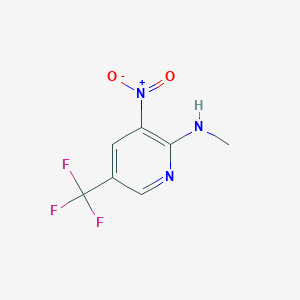
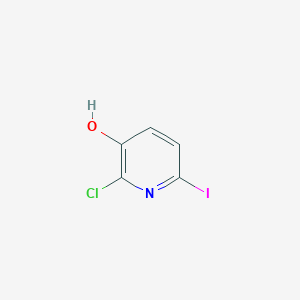
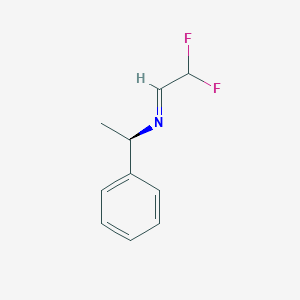
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
